molecular formula C7H7IO B042571 4-Iodoanisole CAS No. 696-62-8

4-Iodoanisole

Cat. No.: B042571
CAS No.: 696-62-8
M. Wt: 234.03 g/mol
InChI Key: SYSZENVIJHPFNL-UHFFFAOYSA-N
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Description

4-Iodoanisole: 1-iodo-4-methoxybenzene , is an organic compound with the molecular formula C7H7IO . It is a derivative of anisole, where an iodine atom is substituted at the para position of the benzene ring. This compound appears as white to off-white needle-like crystals and is soluble in organic solvents such as ethanol, ether, and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodoanisole can be synthesized through the iodination of anisole. One common method involves the reaction of anisole with iodine chloride in glacial acetic acid. The reaction mixture is refluxed for 3.5 hours, then cooled and poured into ice water to precipitate this compound. The product is then purified by washing with sodium sulfite solution and recrystallizing from methanol .

Industrial Production Methods: In industrial settings, this compound can be produced using a similar method but with more controlled conditions to ensure high yield and purity. The process involves the use of sodium hypochlorite and sodium iodide to generate iodine chloride in situ, which then reacts with anisole. The reaction is carried out at elevated temperatures, followed by phase separation and purification steps .

Chemical Reactions Analysis

Types of Reactions: 4-Iodoanisole undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form 4-iodophenol and other related compounds.

    Reduction Reactions: It can be reduced to form anisole or other derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution: Products like 4-methoxyaniline or 4-methoxyphenol.

    Oxidation: Products like 4-iodophenol.

    Reduction: Products like anisole.

Scientific Research Applications

4-Iodoanisole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iodoanisole involves its ability to undergo various chemical transformations. In biological systems, it can be metabolized by liver enzymes to form reactive intermediates that can interact with cellular components. The iodine atom in this compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

    4-Bromoanisole: Similar structure but with a bromine atom instead of iodine.

    4-Chloroanisole: Similar structure but with a chlorine atom instead of iodine.

    4-Fluoroanisole: Similar structure but with a fluorine atom instead of iodine.

Comparison:

Properties

IUPAC Name

1-iodo-4-methoxybenzene
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InChI

InChI=1S/C7H7IO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3
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InChI Key

SYSZENVIJHPFNL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC1=CC=C(C=C1)I
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Molecular Formula

C7H7IO
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DSSTOX Substance ID

DTXSID7061015
Record name Benzene, 1-iodo-4-methoxy-
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Molecular Weight

234.03 g/mol
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Physical Description

Pale yellow powder; [Alfa Aesar MSDS]
Record name 4-Iodoanisole
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CAS No.

696-62-8
Record name 4-Iodoanisole
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Synthesis routes and methods

Procedure details

diazotizing p-anisidine to produce a diazotization product and reacting the diazotization product with an aqueous iodide solution to produce 4-iodoanisole;
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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